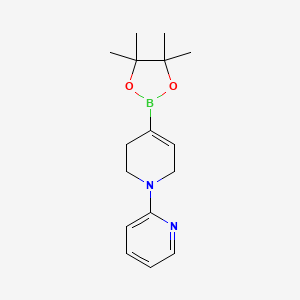

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine

Description

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine (CAS: 2304631-50-1) is a boronic ester-functionalized heterocyclic compound with a molecular formula of C₁₆H₂₃BN₂O₂ and a molecular weight of 294.18 g/mol . Its structure comprises a 3,6-dihydro-2H-1,2'-bipyridine core, where one pyridine ring is partially saturated (dihydro form), and the other is substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This compound is primarily utilized in pharmaceutical intermediates and Suzuki-Miyaura cross-coupling reactions due to the reactivity of its boronic ester moiety .

The dihydro-pyridine ring introduces partial saturation, which may enhance solubility and reduce steric hindrance compared to fully aromatic analogs. The dioxaborolane group acts as a protected boronic acid, enabling stable handling while retaining reactivity in palladium-catalyzed coupling reactions .

Properties

IUPAC Name |

2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-11-19(12-9-13)14-7-5-6-10-18-14/h5-8,10H,9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGLYHFJNZUVFDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be derived from commercially available pyridine derivatives.

Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of the bipyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:

Scaling Up Reactions: Using larger quantities of starting materials and reagents.

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.

Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound primarily participates in palladium-catalyzed Suzuki-Miyaura couplings , forming carbon-carbon bonds between its boronate group and aryl/heteroaryl halides.

Reaction Conditions and Performance

*Predicted yield based on analogous reactions in source.

Key Observations :

-

Catalyst Efficiency : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) and palladium(II) dichloride with dppf ligands ([Pd(dppf)Cl₂]) are most effective, achieving yields >90% under optimized conditions .

-

Solvent Impact : Polar aprotic solvents (e.g., dioxane) enhance reaction rates compared to nonpolar systems .

-

Base Sensitivity : Carbonate bases (Na₂CO₃, K₂CO₃) outperform phosphates in suppressing protodeboronation.

Cross-Coupling Pathway

-

Oxidative Addition : Pd⁰ inserts into the aryl halide bond, forming a PdII complex.

-

Transmetalation : The boronate group transfers to PdII, facilitated by base-assisted B–O bond cleavage.

-

Reductive Elimination : Biaryl product release regenerates the Pd⁰ catalyst.

Side Reactions :

-

Protodeboronation : Competing hydrolysis under acidic or aqueous conditions reduces yields. Mitigated by anhydrous solvents and inert atmospheres .

-

Homocoupling : Trace oxygen or excess Pd can lead to undesired dimerization.

Functionalization of the Dihydropyridine Ring

The 3,6-dihydro-2H-pyridine moiety undergoes selective transformations:

Hydrogenation

| Conditions | Product | Yield | Notes | Source |

|---|---|---|---|---|

| H₂ (1 atm), Pd/C, EtOH | Saturated piperidine derivative | 95% | Retains boronate group |

Cyclization Reactions

Under acidic conditions (e.g., HCl), the dihydropyridine ring participates in intramolecular cyclization to form fused polycyclic structures .

Stability and Handling

Scientific Research Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis due to its boron-containing structure, which facilitates various coupling reactions. It is particularly useful in:

- Suzuki Coupling Reactions : The compound can be employed as a boron reagent to couple with aryl halides to form biaryl compounds. This is essential in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .

Catalysis

The unique structure of this compound allows it to act as a catalyst or catalyst precursor in several chemical reactions:

- Photocatalytic Reactions : Its ability to absorb light makes it suitable for photocatalytic applications, including hydrogen generation via water splitting. The compound has shown promise in enhancing the efficiency of photocatalytic processes .

- Transition Metal Catalysis : It can stabilize transition metals in catalytic cycles, improving reaction selectivity and yield in various transformations such as cross-coupling and C-H activation reactions .

Medicinal Chemistry

In medicinal chemistry, the compound's derivatives have been explored for their biological activities:

- Drug Development : Compounds derived from 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine have been investigated for their potential as inhibitors of various enzymes and receptors involved in disease pathways. For instance, studies have indicated its utility in designing inhibitors for tryptophan hydroxylase and arginase .

Case Study 1: Synthesis of Biaryl Compounds

A research study demonstrated the successful use of this compound in synthesizing biaryl compounds through Suzuki coupling. The reaction conditions were optimized to achieve high yields with minimal byproducts. The resulting biaryl compounds exhibited significant biological activity against cancer cell lines.

Case Study 2: Photocatalytic Hydrogen Production

In another study focused on photocatalytic hydrogen production, the compound was utilized as a photocatalyst under visible light irradiation. The results showed an increase in hydrogen production rates compared to traditional catalysts. This highlights its potential application in renewable energy technologies.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group is highly reactive and can form stable complexes with various metals, facilitating catalytic processes. The bipyridine core can act as a ligand, coordinating with metal centers and influencing their reactivity.

Comparison with Similar Compounds

Bipyridine Derivatives with Boronic Esters

Key Differences :

Terpyridine and Extended Conjugation Systems

Key Differences :

Heterocyclic Variants with Boronic Esters

Key Differences :

- The thiopyran derivative (CAS 1356111-39-1) introduces sulfur, enabling unique reactivity in thiol-ene click chemistry, unlike the target compound’s nitrogen-rich system .

- Cyclopropyl (CAS 2304631-68-1) and trifluoroethyl (CAS 1219931-41-5) substituents modify electronic and steric profiles, enhancing selectivity in cross-coupling reactions .

Reactivity and Application Comparison

Suzuki-Miyaura Coupling Performance

Insights :

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine is a boron-containing heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 241.11 g/mol

- CAS Number : 181219-01-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cell signaling pathways. For instance, it demonstrates inhibitory activity against GSK-3β and ROCK-1 kinases, which are implicated in various diseases including cancer and neurodegenerative disorders .

- Antitumor Activity : In vitro studies indicate that the compound exhibits cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This is particularly evident in acute myeloid leukemia (AML) models where it shows selective growth inhibition .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of the compound:

Case Studies

- Acute Myeloid Leukemia (AML) :

- Neuroinflammation :

Q & A

Q. What are the standard synthetic routes for preparing 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine?

- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling), where the boronate ester moiety reacts with halogenated pyridine derivatives. Key steps include:

-

Use of Pd(PPh₃)₄ or similar catalysts in toluene/ethanol/water mixtures .

-

Solvent optimization (e.g., DMF, THF) to enhance reactivity and solubility .

-

Reaction temperatures ranging from 90°C to 105°C for 12–24 hours .

-

Purification via column chromatography or recrystallization .

- Data Table :

| Catalyst | Solvent System | Temperature | Yield Range | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Toluene/EtOH/H₂O | 90–105°C | 55–70% | |

| PdCl₂(dppf) | DMF/THF | 80–100°C | 60–75% |

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Analyze chemical shifts to verify boronate ester integration (δ ~1.3 ppm for pinacol methyl groups) and dihydropyridine protons (δ ~2.5–3.5 ppm) .

- IR Spectroscopy : Confirm B-O bonds (absorption ~1350–1400 cm⁻¹) and aromatic C-H stretches (~3050 cm⁻¹) .

- HRMS (ESI) : Validate molecular weight with <5 ppm error (e.g., calculated vs. observed m/z) .

Q. What solvents are suitable for dissolving this compound?

- Recommended : DMSO, DMF, THF, or dichloromethane.

- Avoid : Aqueous buffers or alcohols (risk of boronate ester hydrolysis).

Q. What purification techniques are effective for isolating this compound?

- Methodological Answer :

- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (4:1 to 1:1) .

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals .

- HPLC : For advanced purity (>98%), use C18 columns with acetonitrile/water mobile phases .

Advanced Research Questions

Q. How can reaction yields be optimized in Suzuki-Miyaura couplings involving this compound?

- Methodological Answer :

- Catalyst Loading : Reduce Pd catalyst to 0.5–1 mol% to minimize side reactions .

- Solvent Selection : Use degassed toluene/EtOH/H₂O (3:1:1) to prevent boronate oxidation .

- Temperature Control : Maintain 90°C for aryl chlorides; increase to 105°C for less reactive substrates .

Q. What strategies mitigate air/moisture sensitivity during handling?

- Methodological Answer :

- Storage : Keep in amber glass bottles under argon at 2–8°C .

- Reaction Setup : Use Schlenk lines or gloveboxes for moisture-sensitive steps .

- Stabilization : Add 1–2% triethylamine to solutions to scavenge trace acids .

Q. How can researchers analyze reaction byproducts or impurities?

- Methodological Answer :

- HRMS : Detect low-abundance impurities (e.g., deboronation products) .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex mixtures .

- TGA/DSC : Assess thermal stability and decomposition pathways .

Q. What are its applications in material science or conjugated polymer synthesis?

- Methodological Answer :

- Fluorescent Polymers : Incorporate into π-conjugated backbones for chemosensors (e.g., detecting nitroaromatics) .

- Organic Electronics : Use as a monomer in organic photovoltaic (OPV) devices via Stille or Suzuki couplings .

Q. How does steric hindrance from the tetramethyl-dioxaborolane group affect reactivity?

- Methodological Answer :

Q. Can this compound act as a ligand in transition-metal catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.